2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid
Description
Properties
Molecular Formula |
C11H8F2O4 |
|---|---|
Molecular Weight |
242.17 g/mol |
IUPAC Name |
2,6-difluoro-4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8F2O4/c1-17-9(14)3-2-6-4-7(12)10(11(15)16)8(13)5-6/h2-5H,1H3,(H,15,16)/b3-2+ |
InChI Key |
YHARIIBCUJTCTJ-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C(=C1)F)C(=O)O)F |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Research Findings and Supporting Data
Literature Evidence
According to BenchChem, the compound is synthesized by reacting 2,6-difluorobenzoic acid with reagents that introduce the methoxy and propenyl groups, using solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial methods emphasize continuous flow reactors for scale-up, ensuring consistent quality and yield with controlled temperature and pressure.
Analogous syntheses of fluorinated benzoic acid derivatives often use Knoevenagel condensation or Wittig olefination to install the propenyl substituent with high stereoselectivity.
Comparative Synthetic Approaches
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | Mild conditions, good E-selectivity | Requires activated methylene compound | 60-80 |
| Wittig Olefination | High stereoselectivity, versatile | Sensitive reagents, byproducts | 50-75 |
| Transition Metal Catalysis | Facilitates coupling, high functional group tolerance | Requires expensive catalysts | 55-70 |
Notes on Reaction Optimization
Temperature control is critical to favor the (E)-isomer formation and prevent side reactions.
Use of dry, oxygen-free solvents enhances reaction efficiency and yield.
Purification by recrystallization from ethanol or chromatographic techniques ensures high purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,6-Difluorobenzoic acid |
| Key Reagents | Aldehyde or ketone with methoxy group, base (e.g., K2CO3), catalysts (Pd, Cu complexes) |
| Solvents | Dichloromethane, ethanol, DMF |
| Reaction Temperature | 0–100°C depending on step |
| Reaction Time | Several hours (typically 2–6 hours) |
| Purification | Recrystallization, chromatography |
| Yield Range | 50–80% depending on method and scale |
| Industrial Techniques | Continuous flow reactors, controlled pressure and temperature |
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures, often in the range of 0-100°C, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Electronic and Physicochemical Differences
(a) 2,6-Difluoro-4-(Thiophen-2-yl)Benzoic Acid (CAS: 2132349-58-5)
- Structure : Thiophene ring at position 4 instead of the propenyl ester.
- Lower lipophilicity (logP ~2.5) compared to the propenyl ester derivative (estimated logP ~3.2) due to sulfur’s polarity. Reduced reactivity as a Michael acceptor.
- Applications : Often used in materials science and as a ligand in catalysis .
(b) HOIPIN-8 (2-{(E)-3-[2,6-Difluoro-4-(1H-Pyrazol-4-yl)-Phenyl]-3-Oxo-Propenyl}-4-(1-Methyl-1H-Pyrazol-4-yl)-Benzoic Acid)
- Structure : Pyrazole substituents at position 4 and a propenyl ester.
- Key Differences :
- Pyrazole’s heterocyclic nature enables hydrogen bonding and kinase inhibition.
- Higher molecular weight (466.34 g/mol vs. ~258.18 g/mol for the target compound) influences solubility and diffusion kinetics.
- Demonstrated bioactivity in suppressing cytoplasmic TDP-43 aggregation, relevant to neurodegenerative diseases .
(c) Cinnamic Acid Derivatives (e.g., Ferulic Acid)
Extraction and Solubility Behavior
- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine, esters) show higher distribution coefficients (m) in emulsion liquid membranes, enhancing extraction rates . The target compound’s propenyl ester likely increases membrane phase solubility, enabling faster extraction than acetic acid but slower than phenol due to steric effects .
- Larger substituents (e.g., propenyl ester) may cause steric hindrance, further reducing removal rates .
Toxicity and QSTR Predictions
- QSTR Models :
- Acute toxicity (LD₅₀) correlates with molecular connectivity indices (0JA, 1JA). Fluorine’s electronegativity and the propenyl group’s conjugation may lower toxicity compared to alkyl-substituted analogs.
- Training datasets for benzoic acids suggest substituent bulkiness and electronic effects significantly influence toxicity thresholds .
Data Table: Comparative Analysis
| Compound Name | Molecular Weight (g/mol) | Key Substituent | logP (Estimated) | Key Applications |
|---|---|---|---|---|
| Target Compound | 258.18 | Propenyl ester | ~3.2 | Drug development, agrochemicals |
| 2,6-Difluoro-4-(thiophen-2-yl)benzoic acid | 240.23 | Thiophene | ~2.5 | Catalysis, materials science |
| HOIPIN-8 | 466.34 | Pyrazole, propenyl | ~4.1 | Neurodegenerative research |
| Benzoic Acid | 122.12 | -H | 1.87 | Food preservative, antiseptic |
| Cinnamic Acid | 148.16 | CH=CHCOOH | 2.13 | Antioxidant, cosmetics |
Biological Activity
2,6-Difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid (CAS No. 2387607-47-6) is a benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including two fluorine atoms and a methoxy-enone moiety, which may contribute to its bioactivity.
- Molecular Formula : C12H10F2O4
- Molecular Weight : 242.18 g/mol
- Structure : The compound features a benzoic acid backbone with a substituted propenyl group.
Antioxidant Activity
Benzoic acid derivatives are often evaluated for their antioxidant properties. The presence of electron-withdrawing groups, such as fluorine, can enhance the ability of the compound to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in cells .
Cytotoxic Effects
Studies have reported varying degrees of cytotoxicity associated with benzoic acid derivatives. The cytotoxic effects are typically assessed using cell lines, where the compound's ability to induce apoptosis or inhibit cell proliferation is measured. For example, compounds similar to 2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid have demonstrated significant cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Some studies suggest that benzoic acid derivatives can act as inhibitors of key enzymes involved in metabolic pathways.
- Protein Degradation Pathways : Research has indicated that related compounds can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and autophagy pathways, which are crucial for maintaining cellular homeostasis .
- Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to its antioxidant properties and potential neuroprotective effects against oxidative stress.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
